molecular formula C6H11F2O5P B1363730 (Diethoxyphosphoryl)difluoroacetic acid CAS No. 97480-37-0

(Diethoxyphosphoryl)difluoroacetic acid

Cat. No.: B1363730
CAS No.: 97480-37-0
M. Wt: 232.12 g/mol
InChI Key: VKKHKYAVGAEJBE-UHFFFAOYSA-N
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Description

(Diethoxyphosphoryl)difluoroacetic acid (CAS: 232,122-17-2, molecular formula: C₆H₁₁F₂O₅P) is a fluorinated organophosphorus compound characterized by a difluoroacetic acid backbone substituted with a diethoxyphosphoryl group at the α-position . This structure confers unique physicochemical properties, including enhanced acidity and stability compared to non-fluorinated analogs. The compound is utilized in synthetic organic chemistry, particularly in the synthesis of fluorinated heterocycles and as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2O5P/c1-3-12-14(11,13-4-2)6(7,8)5(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHKYAVGAEJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377741
Record name (Diethoxyphosphoryl)difluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97480-37-0
Record name (Diethoxyphosphoryl)difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethoxyphosphoryl)-2,2-difluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diethoxyphosphoryl)difluoroacetic acid typically involves the reaction of difluoromethylphosphonic acid diethyl ester with carbon dioxide . This process requires specific conditions to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of high-pressure mercury lamps and specific irradiation conditions has been mentioned in related processes .

Chemical Reactions Analysis

Types of Reactions: (Diethoxyphosphoryl)difluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylphosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids .

Scientific Research Applications

Synthetic Applications

1.1. Reagent in Organic Synthesis

(Diethoxyphosphoryl)difluoroacetic acid serves as a versatile reagent in organic synthesis. It is particularly utilized in the construction of phosphonate derivatives, which are crucial intermediates in the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of α-aryl phosphonoacetates, which are important precursors for various pharmaceuticals .

1.2. Synthesis of Fluoro-Phosphonamides

A novel synthetic route utilizing this compound has been developed for the preparation of fluoro-phosphonamides. This method addresses previous limitations by using less expensive reagents and achieving higher yields. The resulting compounds demonstrate potential as phosphate mimics and enzyme inhibitors, highlighting their relevance in medicinal chemistry .

Biological Applications

2.1. Enzyme Inhibition Studies

Research indicates that this compound derivatives can act as enzyme inhibitors. These compounds have been studied for their ability to mimic phosphate groups, thereby interfering with enzyme activity related to various metabolic pathways. This property makes them valuable in drug design, particularly for targeting specific enzymes involved in disease processes .

2.2. Potential Drug Development

The compound's ability to form stable complexes with biological targets positions it as a candidate for drug development. Its derivatives have shown promise in treating conditions where phosphonate interactions are crucial, such as in certain cancer therapies and antimicrobial agents .

Case Studies and Research Findings

A review of recent literature reveals several case studies that illustrate the applications of this compound:

Study Focus Findings
Journal of Fluorine Chemistry (2009)Synthesis of fluoro-phosphonamidesDeveloped an efficient synthetic route with improved yields .
Journal of Organic Chemistry (2015)Synthesis of α-aryl phosphonoacetatesDemonstrated the utility of this compound in producing key pharmaceutical intermediates .
Bioorganic & Medicinal Chemistry Letters (2004)Enzyme inhibition studiesFound that derivatives exhibit significant inhibitory effects on specific enzymes related to metabolic disorders .

Mechanism of Action

The mechanism of action of (Diethoxyphosphoryl)difluoroacetic acid involves its interaction with molecular targets through its difluoromethyl and phosphoryl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its ability to modify proteins and other biomolecules is well-documented .

Comparison with Similar Compounds

Key Differences :

  • Structure : Difluoroacetic acid lacks the diethoxyphosphoryl group, containing only a difluoromethyl group adjacent to the carboxylic acid .
  • Acidity : The pKa of difluoroacetic acid is ~1.3, whereas the phosphoryl group in (diethoxyphosphoryl)difluoroacetic acid further stabilizes the conjugate base, likely lowering the pKa significantly .
  • Applications: Difluoroacetic acid is a reagent for direct C–H difluoromethylation of heteroaromatics under silver catalysis , while this compound is employed in Knoevenagel condensations to introduce phosphoryl-difluoromethyl motifs .

(Diethoxyphosphoryl)acetic Acid (C₆H₁₃O₅P)

Key Differences :

  • Fluorination : The absence of fluorine atoms in (diethoxyphosphoryl)acetic acid reduces its electron-withdrawing effects, leading to lower reactivity in radical or nucleophilic substitutions compared to the difluoro analog .
  • Synthetic Utility: Non-fluorinated derivatives are less effective in stabilizing transition states in fluorination reactions, limiting their use in medicinal chemistry .

Pentafluoroethylphosphonic Acid (C₂Cl₂F₅OP)

Key Differences :

  • Substituents : This compound features a pentafluoroethyl group and chlorine substituents, contrasting with the acetic acid and diethoxyphosphoryl groups in the target compound .
  • Applications : Pentafluoroethylphosphonic acid derivatives are primarily used in materials science for surface modification, whereas this compound is tailored for bioactive molecule synthesis .

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Primary Applications
This compound C₆H₁₁F₂O₅P 232.12 g/mol 232,122-17-2 Difluoroacetic acid, phosphoryl Pharmaceutical synthesis
Difluoroacetic acid C₂H₂F₂O₂ 96.03 g/mol 381-73-7 Difluoromethyl, carboxylic acid C–H difluoromethylation
(Diethoxyphosphoryl)acetic acid C₆H₁₃O₅P 196.14 g/mol 3095-95-2 Phosphoryl, carboxylic acid Intermediate in organic synthesis
Pentafluoroethylphosphonic acid C₂Cl₂F₅OP 236.89 g/mol 103305-01-7 Pentafluoroethyl, phosphonic acid Surface coatings

Research Findings and Mechanistic Insights

  • Reactivity: The diethoxyphosphoryl group in this compound enhances electrophilicity at the α-carbon, enabling efficient Knoevenagel condensations with aldehydes to form fluorinated alkenes .
  • Thermodynamic Stability: Fluorine atoms increase thermal stability, with decomposition temperatures exceeding 200°C, compared to ~150°C for non-fluorinated analogs .
  • Biological Activity : Fluorine and phosphoryl groups synergistically improve metabolic stability and bioavailability in prodrug designs, as seen in purine nucleoside phosphonate analogs .

Biological Activity

(Diethoxyphosphoryl)difluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from various studies to present a comprehensive view.

This compound is characterized by its phosphonate structure, which is known to exhibit a range of biological activities. The presence of fluorine atoms in its structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

One of the significant areas of research surrounding this compound is its antimicrobial properties. Studies have shown that phosphonate derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

  • Mechanism of Action : The compound acts by interfering with the synthesis of critical biomolecules in bacteria. For instance, it has been reported that phosphonates can inhibit the enzyme alanine racemase, which is essential for bacterial cell wall synthesis by converting L-alanine to D-alanine, a crucial component of peptidoglycan .

Minimum Inhibitory Concentrations (MIC)

Research has demonstrated varying MIC values for different derivatives of phosphonates. For instance, certain dipeptide inhibitors with hydrophobic amino acids showed low MICs against Gram-negative bacteria, indicating their potential effectiveness in clinical applications .

CompoundMIC (mg/L)Target Organism
Compound A4E. coli
Compound B8S. aureus

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been a focal point in recent studies.

  • Cellular Mechanisms : Research indicates that phosphonates can influence the activity of enzymes involved in cancer cell metabolism. For example, they may inhibit pathways that lead to uncontrolled cell growth or promote apoptosis in malignant cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated various phosphonate compounds, including this compound, against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the phosphonate structure significantly enhanced antibacterial activity, demonstrating the importance of chemical structure in biological efficacy .
  • Anticancer Research : Another investigation focused on the effects of this compound on human cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Variations in substituents on the phosphonate moiety have been shown to affect both antimicrobial and anticancer activities.

  • Key Findings :
    • Compounds with electron-withdrawing groups exhibited enhanced activity against bacterial pathogens.
    • Modifications that improve membrane permeability significantly increased anticancer potency .

Q & A

Q. What are the optimal synthetic routes for preparing (Diethoxyphosphoryl)difluoroacetic acid, and what purity assessment methods are recommended?

The synthesis typically involves phosphorylation of difluoroacetic acid derivatives using diethyl phosphite or related reagents under anhydrous conditions. Key steps include controlling reaction temperature (20–40°C) and employing catalysts like triethylamine. Purity assessment should combine reversed-phase HPLC (C18 columns, 0.1% difluoroacetic acid as mobile phase modifier) with quantitative 31^{31}P NMR to verify phosphoester bond integrity and quantify residual solvents .

Advanced Question

Q. How can kinetic studies be designed to evaluate reaction intermediates during synthesis under varying catalytic conditions?

Use stopped-flow IR spectroscopy to monitor real-time phosphorylation kinetics, focusing on P=O stretching vibrations (1250–1300 cm1^{-1}). Pair this with time-resolved 19^{19}F NMR to track fluorine environments in intermediates. For catalytic comparisons, apply Michaelis-Menten kinetics to assess turnover frequencies of organocatalysts (e.g., DMAP vs. N-heterocyclic carbenes) .

Basic Question

Q. What spectroscopic techniques are most effective for structural confirmation, and what characteristic peaks should be prioritized?

  • 1^{1}H/19^{19}F NMR : Prioritize the splitting pattern of CHF2_2 protons (δ 4.8–5.2 ppm, triplet) and CF2_2 fluorine coupling (JFF250300HzJ_{F-F} \approx 250–300 Hz).
  • FT-IR : Validate phosphoryl groups via P=O stretches (1250–1280 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}).
  • 31^{31}P NMR : Confirm diethoxyphosphoryl attachment (δ 18–22 ppm) .

Advanced Question

Q. What computational approaches resolve conformational ambiguities in phosphorylated difluoroacetic acid derivatives?

Q. What storage conditions and stability indicators should be monitored for long-term preservation?

Store at –20°C in amber vials under argon. Monitor hydrolysis via weekly 31^{31}P NMR for phosphoester degradation (δ 18 ppm → δ 0–5 ppm, indicative of phosphate formation). Use Karl Fischer titration to ensure moisture levels <50 ppm .

Advanced Question

Q. How does temperature-induced degradation correlate with phosphoester bond stability?

Apply Arrhenius modeling to degradation kinetics (40–80°C) using HPLC-UV quantification. Activation energy (EaE_a) calculations reveal bond vulnerability: lower EaE_a (<60 kJ/mol) suggests susceptibility to hydrolytic cleavage. Pair with DFT-derived bond dissociation energies to predict shelf-life .

Basic Question

Q. What LC-MS parameters are critical for separating this compound from complex mixtures?

  • Column : Use C18 stationary phases with 1.7 µm particles for high resolution.
  • Mobile Phase : 0.05% difluoroacetic acid in water/acetonitrile gradients to enhance ionization.
  • MS Settings : Negative-ion mode with source temperature 150°C and capillary voltage 2.5 kV .

Advanced Question

Q. What strategies mitigate matrix effects in biological HRMS quantification?

  • Sample Prep : Solid-phase extraction (WAX cartridges) to remove phospholipids.
  • Internal Standards : Deuterated analogs (e.g., CD2_2F2_2 derivatives) for isotope dilution.
  • Data Acquisition : Parallel Reaction Monitoring (PRM) at m/z 215.1 → 79.0 (PO3_3^- fragment) with mass accuracy <3 ppm .

Basic Question

Q. How does the pKa of this compound influence solvent compatibility?

The compound’s acidity (predicted pKa ~1.5–2.0) necessitates pH-controlled environments (<4) to prevent deprotonation. In aqueous-organic mixtures (e.g., acetonitrile/water), maintain 0.1–1% formic acid to stabilize the protonated form during reactions .

Advanced Question

Q. What mechanistic insights have isotopic labeling studies provided on transesterification pathways?

18^{18}O-labeling in diethoxy groups combined with GC-MS analysis reveals stepwise vs. concerted mechanisms. Dominant 18^{18}O retention in phosphate byproducts indicates associative transition states. Kinetic isotope effects (KIE) further differentiate proton-transfer steps in acid-catalyzed pathways .

Notes

  • Citations : References correspond to evidence IDs provided (e.g., ).
  • Methodological Focus : Answers emphasize experimental design, analytical validation, and data interpretation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Diethoxyphosphoryl)difluoroacetic acid
Reactant of Route 2
(Diethoxyphosphoryl)difluoroacetic acid

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